molecular formula C14H11NO4 B15171197 3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one CAS No. 918299-83-9

3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one

Cat. No.: B15171197
CAS No.: 918299-83-9
M. Wt: 257.24 g/mol
InChI Key: TYUIDBMRQCYPSZ-UHFFFAOYSA-N
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Description

3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one is an anthracene derivative known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Anthracene or a substituted anthracene derivative.

    Functionalization: Introduction of hydroxyl groups at positions 1, 6, and 8 through hydroxylation reactions.

    Amination: Introduction of the amino group at position 3 using amination reactions, possibly involving nitration followed by reduction.

    Cyclization: Formation of the 9(10H)-one structure through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the amino group to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxyanthraquinone: Known for its use in dyes and pigments.

    3-Amino-9,10-anthraquinone: Studied for its potential biological activity.

    1,6,8-Trihydroxyanthraquinone: Used in organic electronics and photochemistry.

Uniqueness

3-Amino-1,6,8-trihydroxyanthracen-9(10H)-one is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties

Properties

CAS No.

918299-83-9

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

3-amino-1,6,8-trihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H11NO4/c15-8-2-6-1-7-3-9(16)5-11(18)13(7)14(19)12(6)10(17)4-8/h2-5,16-18H,1,15H2

InChI Key

TYUIDBMRQCYPSZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)N)O)C(=O)C3=C1C=C(C=C3O)O

Origin of Product

United States

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